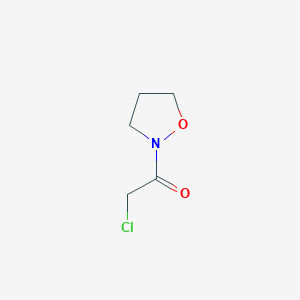
Ethanone, 2-chloro-1-(2-isoxazolidinyl)-
Descripción general
Descripción
Ethanone, 2-chloro-1-(2-isoxazolidinyl)- is a chemical compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-(2-isoxazolidinyl)- typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This reaction yields ester-functionalized isoxazoles in quantitative yields . Another method involves the use of ketoreductase enzymes to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to its corresponding alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and biocatalytic approaches suggests that these methods could be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-chloro-1-(2-isoxazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and isoxazolidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted derivatives: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
Ethanone, 2-chloro-1-(2-isoxazolidinyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its unique structural properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-chloro-1-(2-isoxazolidinyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(4-morpholinyl)ethanone: A similar compound with a morpholine ring instead of an isoxazolidine ring.
2-Chloro-4-acetylpyridine: Another similar compound with a pyridine ring.
Uniqueness
Ethanone, 2-chloro-1-(2-isoxazolidinyl)- is unique due to its isoxazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical and industrial compounds .
Propiedades
IUPAC Name |
2-chloro-1-(1,2-oxazolidin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-4-5(8)7-2-1-3-9-7/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDVNGSQYAPYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













